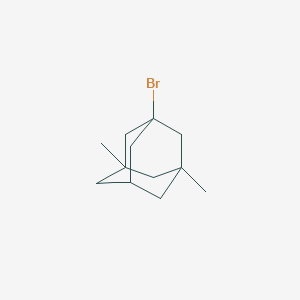

![molecular formula C12H9NO3 B142428 3'-Nitro-[1,1'-biphenyl]-3-ol CAS No. 136539-67-8](/img/structure/B142428.png)

3'-Nitro-[1,1'-biphenyl]-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

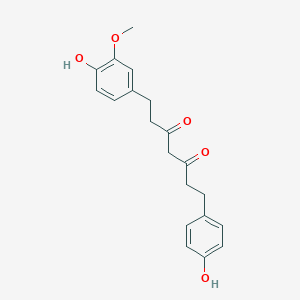

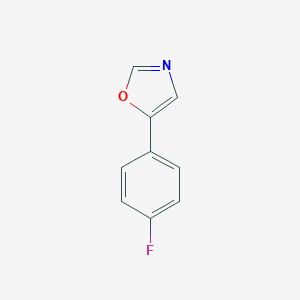

“3’-Nitro-[1,1’-biphenyl]-3-ol” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “3’-Nitro-[1,1’-biphenyl]-3-ol” were not found, similar compounds have been synthesized via Suzuki-Miyaura cross-coupling reactions . This involves a palladium-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .Molecular Structure Analysis

The InChI code for “3’-Nitro-[1,1’-biphenyl]-3-ol” is 1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3’-Nitro-[1,1’-biphenyl]-3-ol” is a solid at room temperature . It has a molecular weight of 199.21 . More specific physical and chemical properties were not found.Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Biphenyl compounds, such as “3’-Nitro-[1,1’-biphenyl]-3-ol”, are fundamental backbones in synthetic organic chemistry . They are involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs) . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Antibacterial Agents

Biphenyl and dibenzofuran derivatives, including “3’-Nitro-[1,1’-biphenyl]-3-ol”, have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . They can provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Liquid Crystals

Biphenyl derivatives serve as building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Agriculture

Biphenyl derivatives are used to produce an extensive range of products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Mode of Action

It’s known that nitroaromatic compounds, such as 3’-nitro-[1,1’-biphenyl]-3-ol, can undergo various chemical reactions . For instance, the nitro group can be reduced to an amino group, which can further react with other compounds .

Biochemical Pathways

It’s known that nitroaromatic compounds can be metabolized by bacteria through various pathways . For example, the pathways for 2,4-dinitrotoluene and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria .

Result of Action

Nitroaromatic compounds are generally known for their potential toxicity and mutagenicity .

Action Environment

It’s known that environmental conditions can significantly affect the behavior and reactivity of nitroaromatic compounds .

Propiedades

IUPAC Name |

3-(3-nitrophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJTYKRGWYTCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577838 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Nitro-[1,1'-biphenyl]-3-ol | |

CAS RN |

136539-67-8 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)